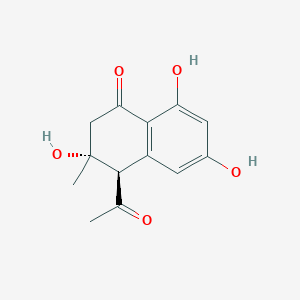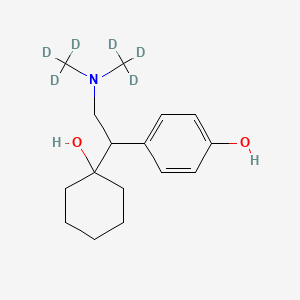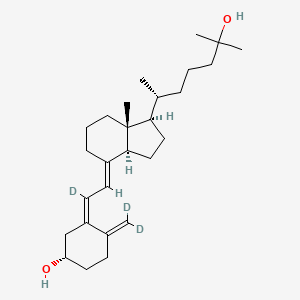
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
描述
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a trans-acetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of a precursor molecule followed by hydroxylation reactions to introduce the hydroxyl groups at specific positions on the naphthalenone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
科学研究应用
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The acetyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone: Similar structure but with a cis-acetyl group.
3,6,8-Trihydroxy-3-methyldihydronaphthalenone: Lacks the acetyl group.
4-Acetyl-3,6,8-trihydroxy-3-methylnaphthalene: Similar but without the dihydro component.
Uniqueness
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trans-acetyl group, in particular, influences its reactivity and interaction with biological targets, distinguishing it from its cis counterpart and other similar compounds.
属性
IUPAC Name |
(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?
A1: The provided research paper focuses on the adenosine A(1) receptor antagonist activity of luteolin, another compound isolated from Senna siamea []. While the study identifies and characterizes this compound as a new compound found in this plant, it does not delve into its specific biological activity. The paper states that this compound, along with three others, was found to be "nonactive" in the context of the adenosine A(1) receptor assay []. Further research is needed to explore potential bioactivities of this compound in other systems or pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)









